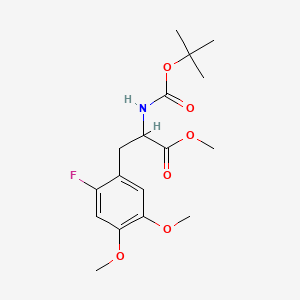
Nizatidine-d3 Sulfoxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nizatidine-d3 Sulfoxide is a deuterated derivative of Nizatidine, a histamine H2 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Nizatidine. The deuterium atoms in this compound make it a valuable tool for tracing and analyzing metabolic pathways due to its stability and distinguishable mass from non-deuterated compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents under specific conditions to replace hydrogen atoms with deuterium. The oxidation step involves the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to convert the thioether group in Nizatidine to the sulfoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Nizatidine-d3 Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the sulfone.
Reduction: The sulfoxide group can be reduced back to the thioether.
Substitution: The compound can undergo substitution reactions at the thiazole ring or the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Nizatidine-d3 Sulfone.
Reduction: Nizatidine-d3.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Nizatidine-d3 Sulfoxide is extensively used in scientific research for:
Pharmacokinetic Studies: To trace the metabolic pathways and understand the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.
Metabolic Profiling: To identify and quantify metabolites in biological samples using techniques like mass spectrometry.
Drug Interaction Studies: To investigate the interaction of Nizatidine with other drugs and its impact on metabolic pathways.
Biological Research: To study the effects of Nizatidine on histamine receptors and related biological processes.
Industrial Applications: In the development of new formulations and drug delivery systems for improved therapeutic efficacy.
作用机制
Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The deuterated form allows for detailed study of the drug’s interaction with the receptors and its metabolic fate in the body.
相似化合物的比较
Similar Compounds
Ranitidine: Another H2 receptor antagonist with a similar mechanism of action but different chemical structure.
Famotidine: A more potent H2 receptor antagonist with a longer duration of action.
Cimetidine: The first H2 receptor antagonist developed, with a shorter half-life and more drug interactions.
Uniqueness of Nizatidine-d3 Sulfoxide
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, offering insights that non-deuterated compounds cannot provide.
属性
CAS 编号 |
1795136-43-4 |
|---|---|
分子式 |
C12H21N5O3S2 |
分子量 |
350.47 |
IUPAC 名称 |
(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N/'-(trideuteriomethyl)ethene-1,1-diamine |
InChI |
InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |
InChI 键 |
TZKMWRJRDCJAFI-OFYUJABRSA-N |
SMILES |
CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |
同义词 |
N-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]sulfinyl]ethyl]-N’-(methyl-d3)-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity C-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)


![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)



